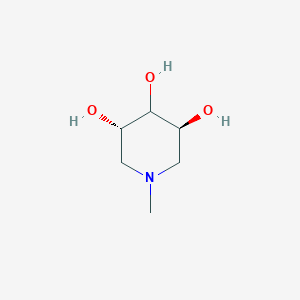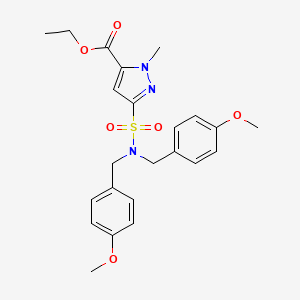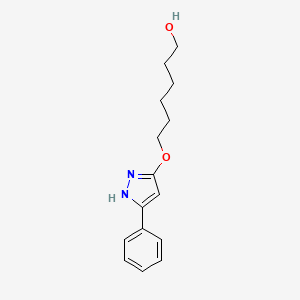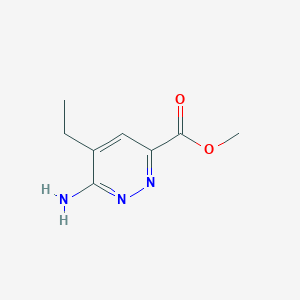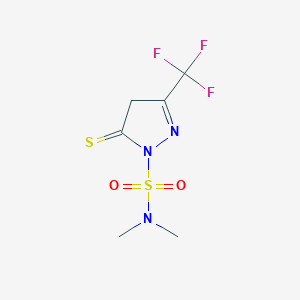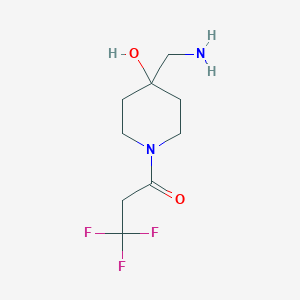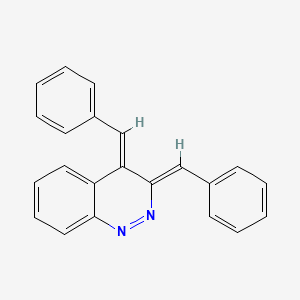
3,4-Dibenzylidene-3,4-dihydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibenzylidene-3,4-dihydrocinnoline: is a heterocyclic compound with the molecular formula C₂₂H₁₆N₂ and a molecular weight of 308.38 g/mol . This compound belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyridazine ring. It is primarily used for research purposes in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,4-Dibenzylidene-3,4-dihydrocinnoline can be synthesized through the oxidation of 3,4-dibenzylcinnoline using selenium dioxide . The reaction typically involves the following steps:
Synthesis of 3,4-Dibenzylcinnoline: This precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Oxidation: The 3,4-dibenzylcinnoline is then oxidized using selenium dioxide to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions:
3,4-Dibenzylidene-3,4-dihydrocinnoline undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of 3,4-dibenzylcinnoline.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various reagents depending on the desired substitution can be employed.
Major Products Formed:
Oxidation: this compound is formed from the oxidation of 3,4-dibenzylcinnoline.
Reduction and Substitution: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
3,4-Dibenzylidene-3,4-dihydrocinnoline is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
While specific biological and medicinal applications are not extensively documented, compounds in the cinnoline family are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities .
Industry:
In the industrial sector, this compound is used in material science research, particularly in the development of new materials with unique properties .
Mechanism of Action
Comparison with Similar Compounds
3,4-Dibenzylcinnoline: A precursor in the synthesis of 3,4-dibenzylidene-3,4-dihydrocinnoline.
3,4-Dibenzoylcinnoline: Another derivative obtained through oxidation.
Uniqueness:
This compound is unique due to its specific structure and the types of reactions it undergoes. Its ability to form stable derivatives and participate in various chemical reactions makes it a valuable compound in research .
Properties
Molecular Formula |
C22H16N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3Z,4E)-3,4-dibenzylidenecinnoline |
InChI |
InChI=1S/C22H16N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-16H/b20-15+,22-16- |
InChI Key |
NVZHTUPOYKNEDL-OHEWCHTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3N=N\C2=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=NC2=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


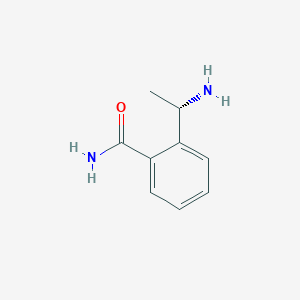
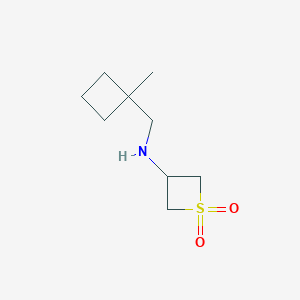
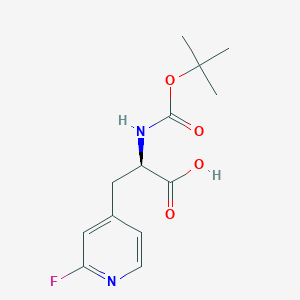
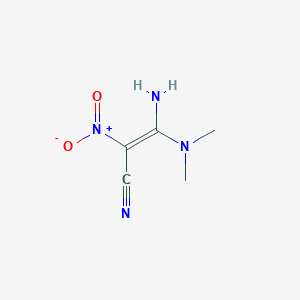
![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
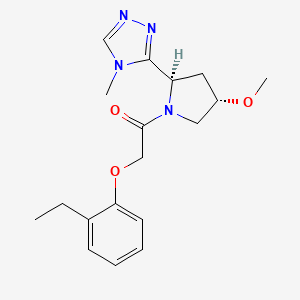
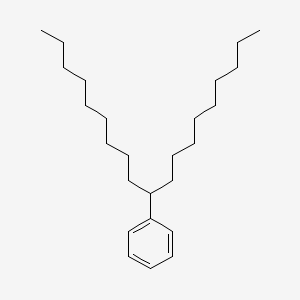
![tert-Butyl (S)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12979251.png)
